molecular formula C15H14Cl2N2O2S B2975059 3-(2,6-Dichlorophenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one CAS No. 1705210-69-0

3-(2,6-Dichlorophenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one

Cat. No.: B2975059
CAS No.: 1705210-69-0
M. Wt: 357.25
InChI Key: XXEKCCVSTXLWKI-UHFFFAOYSA-N
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Description

3-(2,6-Dichlorophenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one is a synthetic organic compound characterized by the presence of a dichlorophenyl group, a thiazol-2-yloxy group, and an azetidin-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dichlorophenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one typically involves multiple steps:

    Formation of the Thiazol-2-yloxy Intermediate: This step involves the reaction of a thiazole derivative with an appropriate leaving group, such as a halide, under basic conditions to form the thiazol-2-yloxy intermediate.

    Azetidin-1-yl Group Introduction: The azetidin-1-yl group is introduced through a nucleophilic substitution reaction, where the thiazol-2-yloxy intermediate reacts with an azetidine derivative.

    Final Coupling Reaction: The final step involves coupling the dichlorophenyl group with the azetidin-1-yl intermediate under conditions that facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dichlorophenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the functional groups present.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved but often include the use of bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2,6-Dichlorophenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in drug discovery and development.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(2,6-Dichlorophenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one involves its interaction with molecular targets, such as enzymes or receptors. The specific pathways involved depend on the compound’s structure and the biological system being studied. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    3-(2,6-Dichlorophenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-2-one: Similar structure but with a different position of the carbonyl group.

    3-(2,6-Dichlorophenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)butan-1-one: Similar structure but with an additional carbon in the alkyl chain.

Uniqueness

The uniqueness of 3-(2,6-Dichlorophenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(2,6-dichlorophenyl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O2S/c16-12-2-1-3-13(17)11(12)4-5-14(20)19-8-10(9-19)21-15-18-6-7-22-15/h1-3,6-7,10H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXEKCCVSTXLWKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCC2=C(C=CC=C2Cl)Cl)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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